molecular formula C22H29N B12481755 3,6-di-tert-butyl-9-ethyl-9H-carbazole

3,6-di-tert-butyl-9-ethyl-9H-carbazole

Cat. No.: B12481755
M. Wt: 307.5 g/mol
InChI Key: FZXVIWRBFMFHKB-UHFFFAOYSA-N
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Description

3,6-di-tert-butyl-9-ethyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its unique structural features, including the presence of tert-butyl groups at the 3 and 6 positions and an ethyl group at the 9 position. These structural modifications enhance its stability and electronic properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-di-tert-butyl-9-ethyl-9H-carbazole typically involves the alkylation of carbazole derivatives. One common method includes the reaction of 3,6-di-tert-butylcarbazole with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-di-tert-butyl-9-ethyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrocarbazole derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the available positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carbazole quinones.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Nitrocarbazoles and halogenated carbazoles.

Scientific Research Applications

3,6-di-tert-butyl-9-ethyl-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-di-tert-butyl-9-ethyl-9H-carbazole involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the DNA replication process and leading to cell cycle arrest. Additionally, its electron-rich nature facilitates interactions with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-di-tert-butylcarbazole: Lacks the ethyl group at the 9 position, resulting in different electronic properties.

    9-ethylcarbazole: Lacks the tert-butyl groups at the 3 and 6 positions, affecting its stability and reactivity.

    3,6-di-tert-butyl-9H-carbazole: Similar structure but without the ethyl group, leading to variations in its applications and properties.

Uniqueness

3,6-di-tert-butyl-9-ethyl-9H-carbazole is unique due to the combined presence of tert-butyl and ethyl groups, which enhance its stability, electronic properties, and versatility in various applications. This combination makes it a valuable compound in the fields of organic electronics, medicinal chemistry, and materials science.

Properties

Molecular Formula

C22H29N

Molecular Weight

307.5 g/mol

IUPAC Name

3,6-ditert-butyl-9-ethylcarbazole

InChI

InChI=1S/C22H29N/c1-8-23-19-11-9-15(21(2,3)4)13-17(19)18-14-16(22(5,6)7)10-12-20(18)23/h9-14H,8H2,1-7H3

InChI Key

FZXVIWRBFMFHKB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(C)(C)C)C3=C1C=CC(=C3)C(C)(C)C

Origin of Product

United States

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